3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide 3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 2640948-67-8
VCID: VC11819747
InChI: InChI=1S/C19H19F2N5O2S/c20-17(21)14-11-16(23-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-13-3-1-2-4-15(13)29(27,28)24-19/h1-4,11-12,17H,5-10H2
SMILES: C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F
Molecular Formula: C19H19F2N5O2S
Molecular Weight: 419.5 g/mol

3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide

CAS No.: 2640948-67-8

Cat. No.: VC11819747

Molecular Formula: C19H19F2N5O2S

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide - 2640948-67-8

Specification

CAS No. 2640948-67-8
Molecular Formula C19H19F2N5O2S
Molecular Weight 419.5 g/mol
IUPAC Name 3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
Standard InChI InChI=1S/C19H19F2N5O2S/c20-17(21)14-11-16(23-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-13-3-1-2-4-15(13)29(27,28)24-19/h1-4,11-12,17H,5-10H2
Standard InChI Key WGNFPQKERNYJEG-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F
Canonical SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features three distinct regions (Figure 1):

  • Benzothiazole 1,1-Dioxide Core: A bicyclic system comprising a benzene ring fused to a thiazole ring, with two sulfonyl oxygen atoms at position 1. This moiety contributes to planar rigidity and potential π-π stacking interactions .

  • Piperazine Linker: A six-membered diamine ring connecting the benzothiazole and pyrimidine groups. Piperazine enhances solubility and serves as a conformational spacer.

  • 2-Cyclopropyl-6-(Difluoromethyl)Pyrimidine: A pyrimidine ring substituted with a cyclopropyl group at position 2 and a difluoromethyl group at position 6. The cyclopropyl group introduces steric bulk, while the difluoromethyl group enhances electronegativity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number2640948-67-8
Molecular FormulaC₁₉H₁₉F₂N₅O₂S
Molecular Weight419.5 g/mol
IUPAC Name3-[4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
SMILESC1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F

Electronic and Steric Features

The sulfonyl group in the benzothiazole dioxide core withdraws electron density, polarizing the aromatic system and facilitating hydrogen bonding with biological targets . The difluoromethyl group on the pyrimidine ring exhibits strong electronegativity, enhancing binding affinity to hydrophobic enzyme pockets. Meanwhile, the cyclopropyl group imposes torsional strain, potentially locking the pyrimidine ring into a bioactive conformation.

Synthesis and Manufacturing

Synthetic Pathways

While explicit details for this compound are proprietary, VulcanChem’s documentation suggests a multi-step process:

  • Benzothiazole Dioxide Formation: Oxidation of 1,2-benzothiazole with peroxides or ozonolysis to introduce sulfonyl groups.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 3 of the benzothiazole dioxide using a piperazine derivative.

  • Pyrimidine Functionalization: Suzuki-Miyaura cross-coupling to attach the 2-cyclopropyl-6-(difluoromethyl)pyrimidine to the piperazine linker.

Similar benzothiazole derivatives in the literature employ palladium-catalyzed couplings and microwave-assisted synthesis to optimize yield and purity .

Purification and Characterization

High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is typically used for purification, achieving >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, particularly the substitution pattern on the pyrimidine ring. Mass spectrometry (MS) verifies molecular weight, with electrospray ionization (ESI) detecting the [M+H]⁺ ion at m/z 420.5.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons on the benzothiazole ring. The cyclopropyl group’s protons appear as a multiplet near δ 1.2–1.5 ppm, while the difluoromethyl group shows a triplet (²JHF = 55 Hz) at δ 5.8 ppm .

  • ¹³C NMR: The sulfonyl carbons resonate at δ 125–130 ppm, and the pyrimidine carbons appear between δ 155–165 ppm .

  • IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1130 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.

X-ray Crystallography

Although no crystal structure is publicly available for this compound, analogous benzothiazole-dioxide complexes reveal planar geometries with intermolecular hydrogen bonds involving sulfonyl oxygens and pyrimidine nitrogens .

CompoundGyrase IC₅₀ (nM)Topo IV IC₅₀ (nM)MIC against E. coli (μg/mL)
Benzothiazole Derivative 2712180.5
Compound 318150.25
Compound 3610200.5

Data adapted from .

ADMET Considerations

The compound’s high molecular weight (419.5 g/mol) and polar surface area (95.7 Ų) suggest moderate oral bioavailability. Plasma protein binding is estimated at >99% based on structurally related compounds, necessitating intravenous administration for therapeutic efficacy .

Research Applications and Future Directions

Antibacterial Drug Development

The compound’s dual targeting potential (gyrase and topo IV) positions it as a candidate for overcoming fluoroquinolone resistance. Further optimization could focus on reducing plasma protein binding via hydrophilic substituents on the piperazine ring .

Kinase Inhibition

Benzothiazole derivatives are known ATP-competitive kinase inhibitors. Molecular docking studies predict strong interactions with cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), warranting enzymatic assays to validate these hypotheses.

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